molecular formula C21H16ClNO4 B2427474 N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide CAS No. 1030177-28-6

N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide

Cat. No.: B2427474
CAS No.: 1030177-28-6
M. Wt: 381.81
InChI Key: FMBYWAIUWOKIMV-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds within the acetamide class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. For instance, structurally similar molecules have been investigated as inhibitors of osteoclastogenesis for potential application in bone resorption diseases . Other acetamide derivatives serve as key intermediates in multi-step organic synthesis, often used in the protection of functional groups or as building blocks for more complex molecular architectures . The molecular structure of this compound features a central acetamide linker, a 2-chlorophenoxy moiety, and a 2-formylphenoxy group. The aldehyde (formyl) functional group is a versatile synthetic handle, allowing for further chemical modifications through reactions such as condensations or nucleophilic additions, making this reagent a valuable scaffold for the synthesis of compound libraries . Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), as a precursor in the synthesis of potential pharmacologically active molecules, or as a standard in analytical method development. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c22-18-6-2-4-8-20(18)27-17-11-9-16(10-12-17)23-21(25)14-26-19-7-3-1-5-15(19)13-24/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBYWAIUWOKIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide typically involves the following steps:

    Formation of 2-chlorophenoxyphenylamine: This intermediate is synthesized by reacting 2-chlorophenol with 4-nitrophenylamine under basic conditions, followed by reduction of the nitro group to an amine.

    Acylation: The 2-chlorophenoxyphenylamine is then acylated with 2-formylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature, typically around 0-5°C, to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2-carboxyphenoxy)acetamide.

    Reduction: 2-(2-hydroxymethylphenoxy)acetamide.

    Substitution: N-[4-(2-aminophenoxy)phenyl]-2-(2-formylphenoxy)acetamide.

Scientific Research Applications

N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a chlorophenoxy group.

    N-ethyl-2-(4-formylphenoxy)acetamide: This compound lacks the chlorophenoxy group and has an ethyl group instead.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound belongs to the class of phenoxyacetamides and features a unique substitution pattern that contributes to its biological properties. The synthesis typically involves the acylation of 2-chlorophenoxyphenylamine with 2-formylphenoxyacetyl chloride. The reaction is conducted under controlled conditions to yield the desired product with high purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, indicating potential applications in treating infections.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting enzyme activity or blocking receptor interactions. Further studies are required to clarify these pathways.

Anticancer Activity

A study focused on the compound's anticancer properties demonstrated that it could significantly reduce cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. For instance, in vitro assays showed that treatment with this compound led to a dose-dependent decrease in cell proliferation in A549 lung cancer cells.

Anti-inflammatory Effects

In models of inflammation, this compound exhibited notable anti-inflammatory effects. It was shown to reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathways, which are critical in mediating inflammatory responses.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other phenoxyacetamides:

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamideSimilar structureAnticancer and anti-inflammatory
N-(2-bromo-4-chlorophenyl)acetamideDifferent substitutionAntimicrobial activity
N-ethyl-2-(4-formylphenoxy)acetamideLacks chlorophenoxy groupLower biological activity

This table highlights how variations in chemical structure can influence biological activity, emphasizing the unique properties of this compound due to its specific functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a base-mediated reaction between 2-chlorophenol derivatives and pre-functionalized acetamide intermediates is common. Key steps include:

  • Acylation : Reacting 4-(2-chlorophenoxy)aniline with chloroacetyl chloride under anhydrous conditions (e.g., dry DCM, 0–5°C) to form the acetamide backbone .
  • Formylation : Introducing the 2-formylphenoxy group via Ullmann coupling or Mitsunobu reactions, using catalysts like CuI or Pd(PPh₃)₄ .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) and recrystallization (ethanol/water) ensure purity. Yield optimization requires strict temperature control (25–30°C) and inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify aromatic protons (δ 6.8–8.2 ppm), formyl groups (δ ~9.8 ppm), and acetamide linkages (δ ~2.1 ppm for CH₃) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms spatial arrangement of the chlorophenoxy and formylphenoxy groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:

  • Enzyme Targets : COX-2, TNF-α, or kinases (e.g., EGFR) using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching in microplate readers .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare viability against controls (e.g., doxorubicin) .
  • Data Interpretation : Use ANOVA or Student’s t-test to validate significance (p < 0.05). Normalize results to solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can substituent modifications enhance pharmacological properties?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Electron-Withdrawing Groups : Replace the 2-chlorophenoxy moiety with nitro (-NO₂) or trifluoromethyl (-CF₃) groups to improve target binding (e.g., enzyme active sites) .
  • Bioisosteric Replacement : Substitute the formyl group with hydroxamic acid (-CONHOH) to enhance solubility and metal chelation (e.g., zinc-dependent enzymes) .
  • Pharmacokinetic Optimization : LogP calculations (via HPLC) guide lipophilicity adjustments. Introduce PEGylated side chains to reduce plasma protein binding .

Q. What experimental designs address contradictory bioactivity data in literature?

  • Methodological Answer : Resolve discrepancies through:

  • Dose-Response Curves : Test concentrations from nM to µM ranges to identify biphasic effects (e.g., hormesis in cytotoxicity assays) .
  • Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorometric data conflict with radioligand binding results .
  • Meta-Analysis : Pool data from structurally analogous compounds (e.g., 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide) to identify trends in substituent effects .

Q. How can computational modeling predict mechanistic interactions?

  • Methodological Answer : Combine molecular docking and dynamics simulations:

  • Docking Studies : Use AutoDock Vina to model binding poses in COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • ADMET Prediction : SwissADME or ProTox-II to estimate bioavailability, hepatotoxicity, and CYP450 interactions .

Q. What strategies mitigate instability of the formyl group under physiological conditions?

  • Methodological Answer : Stabilize via:

  • Prodrug Design : Convert the formyl group to a Schiff base (e.g., with hydroxylamine) for pH-sensitive release in target tissues .
  • Co-crystallization : Use cyclodextrins or liposomes to encapsulate the compound, reducing hydrolysis in serum .
  • pH Optimization : Conduct stability studies (HPLC monitoring) across pH 1–10. Buffered formulations (pH 7.4) minimize degradation during in vivo trials .

Q. How can crystallographic data resolve discrepancies in spectroscopic assignments?

  • Methodological Answer : Cross-validate using:

  • XRD vs. NMR : Compare dihedral angles from XRD with NOESY correlations (e.g., spatial proximity of formyl and chlorophenoxy groups) .
  • DFT Calculations : Gaussian09 simulations predict NMR chemical shifts. Deviations >0.5 ppm suggest misassignments .
  • Synchrotron Radiation : High-resolution XRD (λ = 0.7 Å) resolves ambiguous electron density maps for polar groups .

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